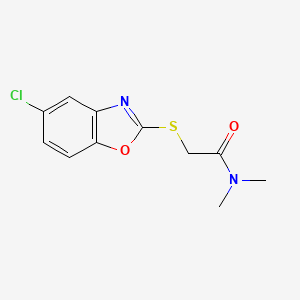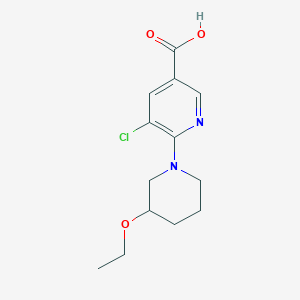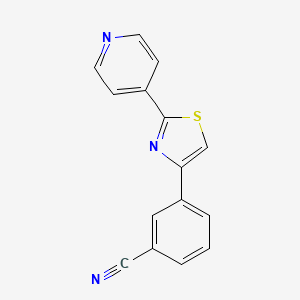![molecular formula C11H13ClN4OS B7560330 3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one](/img/structure/B7560330.png)
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-96,345 and is a selective antagonist of the neurotensin receptor.
Mechanism of Action
CP-96,345 acts as a selective antagonist of the neurotensin receptor, which is involved in the regulation of various physiological processes such as pain perception, anxiety, and dopamine release. By blocking the activity of the neurotensin receptor, CP-96,345 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
CP-96,345 has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior, reduce pain sensitivity, and modulate dopamine release. Additionally, CP-96,345 has been shown to have antipsychotic effects and reduce drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-96,345 is its selectivity for the neurotensin receptor, which allows for more targeted modulation of physiological processes. Additionally, CP-96,345 has been shown to have a favorable safety profile in animal studies. However, one limitation of CP-96,345 is its relatively low potency, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on CP-96,345. One area of interest is the potential use of CP-96,345 in the treatment of anxiety and other psychiatric disorders. Additionally, further research is needed to explore the potential use of CP-96,345 in the treatment of pain and addiction. Finally, the development of more potent analogs of CP-96,345 may help to overcome some of the limitations of the compound and improve its therapeutic potential.
Synthesis Methods
The synthesis of CP-96,345 involves a multi-step process that includes the reaction of 2-chloropyridine-4-carboxaldehyde with thioacetic acid, followed by the reaction of the resulting intermediate with propylhydrazine and sodium azide. The final step involves the reaction of the resulting intermediate with sodium methoxide to yield CP-96,345.
Scientific Research Applications
CP-96,345 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anxiolytic and antipsychotic effects in animal models, making it a potential candidate for the treatment of anxiety and schizophrenia. Additionally, CP-96,345 has been studied for its potential use in the treatment of pain, addiction, and cancer.
properties
IUPAC Name |
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4OS/c1-2-5-16-10(17)14-15-11(16)18-7-8-3-4-13-9(12)6-8/h3-4,6H,2,5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXYRFTZLQEOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)NN=C1SCC2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chloropyridin-4-yl)methylsulfanyl]-4-propyl-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Fluoro-3-methylbenzoyl)-propan-2-ylamino]propanoic acid](/img/structure/B7560250.png)
![3-[[(4-Bromothiophen-2-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560257.png)



![N-(2-cyanopropyl)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7560282.png)





![[1-(3,4-Difluorophenyl)sulfonylpyrrolidin-3-yl]methanol](/img/structure/B7560338.png)
![1'-Ethylspiro[1,3-benzodioxole-2,3'-pyrrolidine]](/img/structure/B7560349.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]propanamide](/img/structure/B7560351.png)